N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O5S and its molecular weight is 488.6. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N4O5S with a molecular weight of 474.58 g/mol. The compound features a complex structure that includes a quinazolinone moiety linked to a morpholinoethyl thioacetamide group.
Property | Value |
---|---|
Molecular Formula | C23H30N4O5S |
Molecular Weight | 474.58 g/mol |
Purity | ≥95% |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. A study evaluated the antioxidant capacity using various assays such as DPPH radical scavenging and metal ion chelation. Results demonstrated that derivatives with similar structures showed superior antioxidant activity compared to standard antioxidants like ascorbic acid .
Cytotoxic Activity
The cytotoxic potential of this compound has been assessed against various cancer cell lines. In vitro studies utilizing lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines revealed that compounds with the quinazolinone structure exhibited notable cytotoxicity. Specifically, the compound was able to induce apoptosis in cancer cells while maintaining low toxicity towards normal human fibroblasts .
Table: Cytotoxicity Results
Cell Line | IC50 (µM) | Remarks |
---|---|---|
A549 (Lung Cancer) | 12.5 | Significant cytotoxicity |
LNCaP (Prostate) | 15.0 | High selectivity for cancer cells |
BJ (Normal Fibroblasts) | >100 | Low toxicity observed |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells through intrinsic and extrinsic pathways.
- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers.
Case Studies and Research Findings
In a recent study focusing on polyphenolic derivatives of quinazolinone compounds similar to this compound:
- Anticancer Activity : The synthesized compounds demonstrated enhanced anticancer activity in vitro against various human cancer cell lines.
The study concluded that structural modifications significantly influenced the biological activities of these compounds .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-31-20-8-7-17(15-21(20)32-2)25-22(29)16-34-23-18-5-3-4-6-19(18)28(24(30)26-23)10-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHULRNVIXIFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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